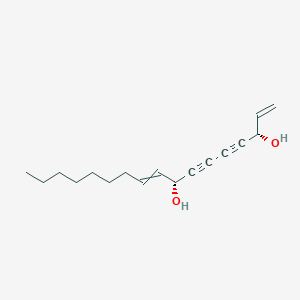
(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol is an organic compound characterized by its unique structure, which includes two alkyne groups and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and green chemistry approaches are being explored to make the production more feasible on a larger scale .
化学反应分析
Types of Reactions
(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acid chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the alkyne groups can produce alkanes .
科学研究应用
(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the alkyne groups can participate in π-π interactions or covalent bonding with nucleophilic residues .
相似化合物的比较
Similar Compounds
Some compounds similar to (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol include:
- (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- (3S,8R,9E)-1,9-Heptadecadiene-4,6-diyne-3,8-diol .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both alkyne and hydroxyl functional groups, which confer unique reactivity and potential biological activity .
属性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/t16-,17+/m0/s1 |
InChI 键 |
QWCNQXNAFCBLLV-DLBZAZTESA-N |
手性 SMILES |
CCCCCCCC=C[C@H](C#CC#C[C@H](C=C)O)O |
规范 SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















